Rifamycin sodium
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Overview
Description
Rifamycin Sodium is a broad-spectrum antibiotic belonging to the rifamycin class of antibioticsThis compound is primarily used to treat bacterial infections, including tuberculosis, leprosy, and traveler’s diarrhea .
Mechanism of Action
Target of Action
Rifamycin sodium primarily targets the DNA-dependent RNA polymerase of prokaryotes . This enzyme plays a crucial role in the transcription process, where it catalyzes the synthesis of RNA from a DNA template.
Mode of Action
This compound interacts with its target by strongly binding to the DNA-dependent RNA polymerase . This binding inhibits the initiation phase of RNA synthesis, essentially blocking the elongation of the RNA . This interaction results in the suppression of bacterial protein synthesis, thereby inhibiting bacterial growth .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the RNA synthesis pathway . By inhibiting the DNA-dependent RNA polymerase, this compound disrupts the transcription process, preventing the formation of mRNA. This disruption halts protein synthesis, affecting downstream cellular functions and growth of the bacteria .
Pharmacokinetics
This compound exhibits unique pharmacokinetic properties. With repeated dosing, rifamycins induce their own clearance through the liver (autoinduction) via their effects on metabolizing enzymes . This leads to a decrease in rifamycin exposure during the first 6 –14 days of oral administration . Rifampicin and rifabutin are about 80% protein bound to albumin (rifapentine is >95% protein bound) and distribution occurs intra- and extracellularly due to their polar nature with 60 –90% excretion in feces and urine .
Result of Action
The result of this compound’s action is the bactericidal activity against many Gram-positive and Gram-negative bacteria . By inhibiting RNA synthesis, the bacteria are unable to produce essential proteins, leading to their death .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the absorption of this compound is variably affected by food; the maximal concentration of rifampicin is decreased by food, whereas rifapentine absorption is increased in the presence of food . Furthermore, the efficacy of this compound can be affected by the presence of drug-resistant bacteria .
Biochemical Analysis
Biochemical Properties
Rifamycin Sodium exhibits bactericidal activity against many Gram-positive and Gram-negative bacteria by inhibiting RNA polymerase (RNAP) . This inhibition disrupts the synthesis of RNA in microorganisms, thereby affecting their growth and reproduction .
Cellular Effects
This compound’s primary cellular effect is the inhibition of RNA synthesis, which disrupts the normal functioning of bacterial cells . This includes impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of this compound involves its binding to the beta-subunit of bacterial DNA-dependent RNA polymerase, inhibiting bacterial RNA synthesis . This prevents the bacteria from producing essential proteins, leading to their death .
Temporal Effects in Laboratory Settings
The effects of this compound can change over time in laboratory settings. For instance, resistance to rifamycins may develop rapidly as a one-step process . Therefore, they are often administered in combination with other antimicrobials .
Dosage Effects in Animal Models
In animal models, the effects of this compound can vary with different dosages . The dosage for rifampin, a derivative of this compound, is 5–10 mg/kg, administered orally every 12 to 24 hours in horses and every 24 hours in dogs and cats .
Metabolic Pathways
This compound is involved in several metabolic pathways. It is primarily excreted in bile and to a lesser degree in urine . Enterohepatic cycling of the parent drug and its main metabolite commonly occurs .
Transport and Distribution
This compound is transported and distributed within cells and tissues due to its high lipid solubility . It is widely distributed in body tissues and fluids .
Subcellular Localization
Given its mechanism of action, it can be inferred that it interacts with the bacterial DNA-dependent RNA polymerase, which is located in the cytoplasm of the bacterial cell .
Preparation Methods
Synthetic Routes and Reaction Conditions
Rifamycin Sodium can be synthesized through a series of chemical reactions starting from rifamycin B. The process involves the following steps:
Fermentation: The initial step involves the fermentation of Amycolatopsis mediterranei to produce rifamycin B.
Chemical Modification: Rifamycin B undergoes chemical modifications, including oxidation and reduction reactions, to produce rifamycin SV.
Conversion to this compound: Rifamycin SV is then converted to this compound through a series of reactions involving sodium hydroxide and other reagents
Industrial Production Methods
The industrial production of this compound involves the following steps:
Fermentation: Large-scale fermentation of Amycolatopsis mediterranei to produce rifamycin B.
Extraction and Purification: The rifamycin B is extracted and purified using various chromatographic techniques.
Chemical Conversion: The purified rifamycin B is chemically converted to rifamycin SV and then to this compound.
Formulation: The final product is formulated into various dosage forms, including tablets and injections
Chemical Reactions Analysis
Types of Reactions
Rifamycin Sodium undergoes several types of chemical reactions, including:
Oxidation: Rifamycin B is oxidized to produce rifamycin SV.
Reduction: Rifamycin SV can be reduced to form other derivatives.
Substitution: Various substitution reactions can occur on the rifamycin molecule, leading to the formation of different derivatives
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate and hydrogen peroxide are commonly used oxidizing agents.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are used as reducing agents.
Solvents: Organic solvents such as methanol, ethanol, and acetone are commonly used in these reactions
Major Products
The major products formed from these reactions include rifamycin SV, rifampicin, rifabutin, and rifapentine .
Scientific Research Applications
Rifamycin Sodium has a wide range of scientific research applications, including:
Chemistry: It is used as a model compound for studying the synthesis and modification of antibiotics.
Biology: this compound is used to study bacterial resistance mechanisms and the effects of antibiotics on bacterial growth.
Medicine: It is used in the treatment of bacterial infections, including tuberculosis, leprosy, and traveler’s diarrhea.
Industry: This compound is used in the pharmaceutical industry for the production of various antibiotic formulations
Comparison with Similar Compounds
Rifamycin Sodium is part of the rifamycin family, which includes several similar compounds:
Rifampicin: Used primarily for the treatment of tuberculosis and leprosy.
Rifabutin: Used to treat Mycobacterium avium complex infections.
Rifapentine: Used in combination with other antibiotics for the treatment of tuberculosis.
Rifaximin: Used to treat traveler’s diarrhea and irritable bowel syndrome
Uniqueness
This compound is unique due to its broad-spectrum antibacterial activity and its ability to inhibit bacterial RNA polymerase. It is particularly effective against Gram-positive bacteria and certain Gram-negative bacteria .
Properties
CAS No. |
14897-39-3 |
---|---|
Molecular Formula |
C37H46NNaO12 |
Molecular Weight |
719.7 g/mol |
IUPAC Name |
sodium;(7S,9E,11S,12R,13S,14R,15R,16R,17S,18S,19E,21E)-13-acetyloxy-2,15,17,29-tetrahydroxy-11-methoxy-3,7,12,14,16,18,22-heptamethyl-6,23-dioxo-8,30-dioxa-24-azatetracyclo[23.3.1.14,7.05,28]triaconta-1(29),2,4,9,19,21,25,27-octaen-27-olate |
InChI |
InChI=1S/C37H47NO12.Na/c1-16-11-10-12-17(2)36(46)38-23-15-24(40)26-27(32(23)44)31(43)21(6)34-28(26)35(45)37(8,50-34)48-14-13-25(47-9)18(3)33(49-22(7)39)20(5)30(42)19(4)29(16)41;/h10-16,18-20,25,29-30,33,40-44H,1-9H3,(H,38,46);/q;+1/p-1/b11-10+,14-13+,17-12+;/t16-,18+,19+,20+,25-,29-,30+,33+,37-;/m0./s1 |
InChI Key |
YVOFSHPIJOYKSH-CTRMUPKMSA-M |
Isomeric SMILES |
C[C@H]1/C=C/C=C(/C(=O)NC2=CC(=C3C(=C2O)C(=C(C4=C3C(=O)[C@](O4)(O/C=C/[C@@H]([C@H]([C@H]([C@@H]([C@@H]([C@@H]([C@H]1O)C)O)C)OC(=O)C)C)OC)C)C)O)[O-])\C.[Na+] |
Canonical SMILES |
CC1C=CC=C(C(=O)NC2=CC(=C3C(=C2O)C(=C(C4=C3C(=O)C(O4)(OC=CC(C(C(C(C(C(C1O)C)O)C)OC(=O)C)C)OC)C)C)O)[O-])C.[Na+] |
Appearance |
Assay:≥98%A crystalline solid |
Key on ui other cas no. |
15105-92-7 14897-39-3 |
Pictograms |
Irritant |
Related CAS |
6998-60-3 (Parent) |
Synonyms |
5,6,9,17,19,21-Hexahydroxy-23-methoxy-2,4,12,16,18,20,22-heptamethyl-2,7-(epoxypentadeca[1,11,13]trienimino)naphtho[2,1-b]furan-1,11(2H)-dione 21-Acetate Sodium Salt; Rifamastene; Rifocin; Tuborin; |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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